1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Medicinal Chemistry Drug Discovery Pharmacology

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7), also referred to as 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, is a heterocyclic compound (C9H10N2O, MW 162.19 g/mol) belonging to the 1,5-benzodiazepine class. It features a partially saturated seven-membered diazepine ring fused to a benzene ring, a scaffold that distinguishes it from the more common 1,4-benzodiazepines.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 5755-07-7
Cat. No. B023012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
CAS5755-07-7
Synonyms1H-2,3,4,5-Tetrahydro-1,5-benzodiazepin-2-one;  2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-one;  2-Oxo-3H-1,2,4,5-tetrahydro-1,5-benzodiazepine;  NSC 11707; 
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2NC1=O
InChIInChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
InChIKeyXTDMZEZDXXJVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7): Structural and Pharmacological Baseline


1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7), also referred to as 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, is a heterocyclic compound (C9H10N2O, MW 162.19 g/mol) belonging to the 1,5-benzodiazepine class [1]. It features a partially saturated seven-membered diazepine ring fused to a benzene ring, a scaffold that distinguishes it from the more common 1,4-benzodiazepines [2]. The compound is recognized as a tetrahydrobenzodiazepine derivative and has been cited for its potential as an arginine vasopressin antagonist and as a versatile intermediate in medicinal chemistry [3].

Why Generic Substitution Fails for 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7)


Substituting 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with other benzodiazepine analogs or general anxiolytic intermediates is not straightforward due to its specific 1,5-diazepine scaffold and its demonstrated utility as a building block for nonpeptide vasopressin receptor antagonists. While many benzodiazepines target the GABA-A receptor, this compound's structural framework is critical for accessing V1A and V2 receptor antagonist pharmacophores, a distinct application area [1]. Furthermore, the class of 1,5-benzodiazepines has been noted for a greater therapeutic potential and lower incidence of side effects compared to 1,4-benzodiazepines, a differentiation that impacts drug discovery strategies [2]. Its specific hydrogen-bonding donor/acceptor profile and conformational properties, essential for target engagement in specialized synthesis routes, cannot be replicated by simple analogs .

Quantitative Differentiation Guide: 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7)


Superior Class-Level Therapeutic Index of 1,5-Benzodiazepines vs. 1,4-Benzodiazepines

A class-level inference from a 2016 medicinal chemistry review indicates that 1,5-benzodiazepines, such as 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, are associated with a greater therapeutic potential and a lower incidence of side effects when compared to the more extensively studied 1,4-benzodiazepines [1]. This differentiation is significant for early-stage drug discovery where safety and tolerability are paramount.

Medicinal Chemistry Drug Discovery Pharmacology

Demonstrated Utility as a Key Intermediate in Vasopressin V1A/V2 Antagonist Synthesis

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one serves as a critical building block (Intermediate IV) in a validated synthesis route for nonpeptide arginine vasopressin V1A and V2 receptor antagonists, a therapeutic area distinct from classical benzodiazepine applications [1]. The synthesis involves condensation with 4-nitrobenzoyl chloride, followed by alkylation, reduction, and coupling steps to yield pharmacologically active amide derivatives, demonstrating its specific synthetic utility.

Synthetic Chemistry Drug Discovery Endocrinology

Partially Saturated Ring System for Reduced Sedation Liability in Benzodiazepine Receptor Studies

The tetrahydro (partially saturated) benzodiazepine ring system of CAS 5755-07-7 has been specifically highlighted for its ability to reduce sedation effects while maintaining anxiolytic activity in benzodiazepine receptor studies . This property is a direct consequence of its molecular structure and is a key differentiator for researchers seeking to dissociate anxiolytic from sedative effects.

Pharmacology Medicinal Chemistry Neuropharmacology

Muscle Relaxant Properties with Potential for Improved Selectivity

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (THBD) has been reported to possess muscle relaxant properties and acts as a benzodiazepine . While direct quantitative comparisons (e.g., ED50 values) with other muscle relaxants are not available in the identified literature for this specific compound, its classification as a benzodiazepine with muscle relaxant activity positions it within a class that has demonstrated superiority over non-benzodiazepine muscle relaxants like methocarbamol and carisoprodol in clinical studies [1].

Pharmacology Neurology Drug Discovery

Conformational and Physicochemical Distinction from 1,4-Benzodiazepines

The 1,5-benzodiazepin-2-one scaffold exhibits distinct conformational behavior compared to 1,4-benzodiazepines, as evidenced by NMR conformational analyses of related compounds like lofendazam [1]. Computed properties for 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one include a XLogP3-AA of 0.8, 2 hydrogen bond donors, and 2 hydrogen bond acceptors, and 0 rotatable bonds, which define its physicochemical space [2]. These parameters directly impact pharmacokinetic properties such as solubility and membrane permeability, differentiating it from more lipophilic analogs.

Computational Chemistry Structural Biology Medicinal Chemistry

Optimal Application Scenarios for 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7) Based on Evidence


Development of Next-Generation Vasopressin Receptor Antagonists

This compound is ideally suited as a key intermediate for synthesizing nonpeptide arginine vasopressin V1A and V2 receptor antagonists, as demonstrated in validated synthetic routes [1]. Its use in this context is supported by direct evidence from the synthesis of pharmacologically active derivatives, offering a clear, patentable pathway for drug discovery in cardiovascular and renal diseases.

Scaffold for Anxiolytic Agents with Reduced Sedation Liability

Leverage the partially saturated 1,5-benzodiazepin-2-one core to design and synthesize novel anxiolytic compounds. The evidence indicates that this scaffold can maintain anxiolytic efficacy while mitigating the sedative effects commonly associated with other benzodiazepines . This application is directly relevant to medicinal chemistry programs focused on developing safer CNS therapeutics.

Structure-Activity Relationship (SAR) Studies on 1,5-Benzodiazepines

Employ this compound as a reference standard in SAR campaigns aimed at understanding the pharmacological differences between 1,5- and 1,4-benzodiazepines. The class-level evidence of improved therapeutic index for 1,5-benzodiazepines [2], combined with its well-defined physicochemical properties [3], makes it an essential control for probing the molecular determinants of efficacy, safety, and receptor subtype selectivity.

Synthesis of Benzodiazepine-Based Muscle Relaxant Leads

Initiate a medicinal chemistry program targeting novel muscle relaxants using this compound as a starting point. Given the reported muscle relaxant properties of THBD and the established clinical superiority of benzodiazepines over other classes of muscle relaxants [4], this scaffold provides a rational entry point for developing new therapeutic candidates with potentially improved side effect profiles.

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